molecular formula C11H14N2O6 B6222840 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 2758001-69-1

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B6222840
CAS No.: 2758001-69-1
M. Wt: 270.2
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Description

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C12H14N2O6 It is characterized by the presence of a pyrazole ring substituted with ethoxycarbonyl groups at positions 3 and 5, and an acetic acid moiety at position 1

Properties

CAS No.

2758001-69-1

Molecular Formula

C11H14N2O6

Molecular Weight

270.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further esterification reactions to introduce the ethoxycarbonyl groups at positions 3 and 5.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
  • 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Uniqueness

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

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